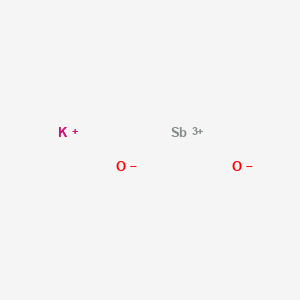
Antimony potassium oxide
描述
Antimony potassium oxide is a chemical compound that combines antimony and potassium with oxygen. It is known for its unique properties and applications in various fields, including catalysis, electronics, and medicine. This compound is often used in research and industrial processes due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Antimony potassium oxide can be synthesized through various methods. One common method involves the calcination of potassium-antimony tartrate trihydrate at temperatures ranging from 300 to 800°C. The structure of the compound varies with temperature, and the best results are often achieved at around 500°C, where the main phase formed is potassium antimony oxide along with secondary phases .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting potassium hydroxide with antimony trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves heating the reactants to high temperatures to facilitate the reaction and obtain a pure product.
化学反应分析
Types of Reactions
Antimony potassium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids, bases, and other reagents to form different products.
Common Reagents and Conditions
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide under alkaline conditions, forming higher oxidation state compounds.
Reduction: It can be reduced by metals like aluminum and iron, resulting in the formation of elemental antimony.
Substitution: The compound can undergo substitution reactions with halogens, forming antimony trihalides.
Major Products Formed
Oxidation: Higher oxidation state compounds of antimony.
Reduction: Elemental antimony.
Substitution: Antimony trihalides such as antimony trifluoride, antimony trichloride, antimony tribromide, and antimony triiodide.
科学研究应用
Antimony potassium oxide has a wide range of applications in scientific research:
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Historically used in the treatment of tropical diseases such as schistosomiasis and leishmaniasis.
Industry: Utilized in the production of flame retardants, ceramics, and glass.
作用机制
The mechanism of action of antimony potassium oxide involves its interaction with molecular targets and pathways within biological systems. In medicinal applications, it acts as an antiparasitic agent by interfering with the metabolic processes of parasites. The compound binds to specific enzymes and proteins, disrupting their function and leading to the death of the parasite .
相似化合物的比较
Similar Compounds
Potassium antimonate: Another compound containing potassium and antimony, used in similar applications.
Antimony trioxide: A widely used antimony compound with applications in flame retardants and catalysts.
Antimony pentoxide: Known for its use in the production of flame retardants and as a catalyst in various chemical reactions.
Uniqueness
Antimony potassium oxide is unique due to its specific combination of antimony, potassium, and oxygen, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
属性
IUPAC Name |
potassium;antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.2O.Sb/q+1;2*-2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDUMDCHXGAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[K+].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890542 | |
| Record name | Antimony potassium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.857 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333-78-4 | |
| Record name | Antimony potassium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony potassium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony potassium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony potassium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


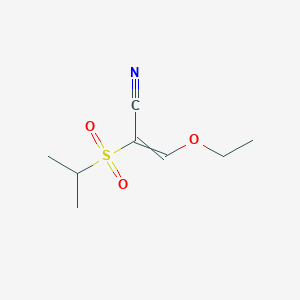

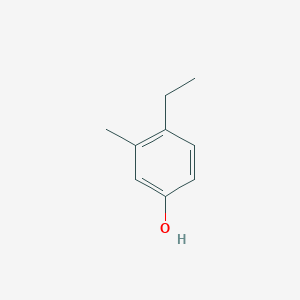
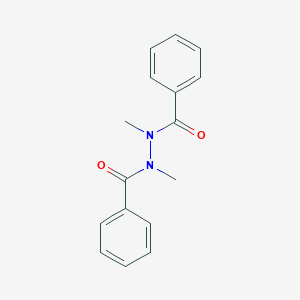
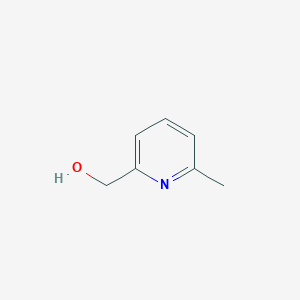
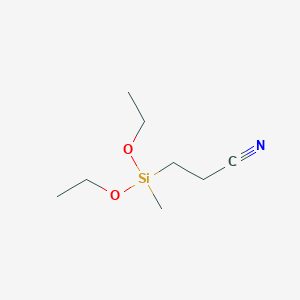
![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)
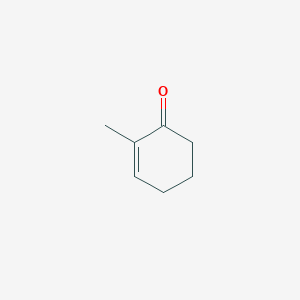

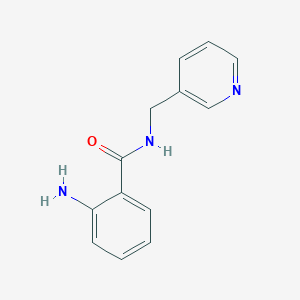
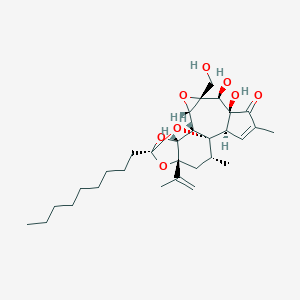
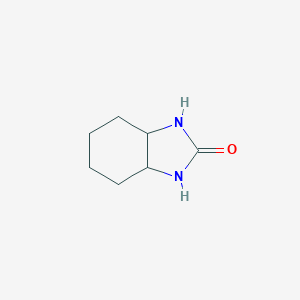
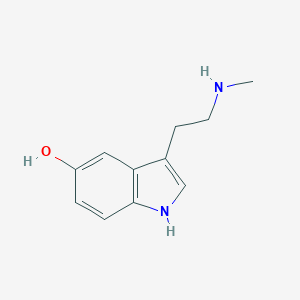
![1-[2-(2-Chloroethoxy)ethoxy]butane](/img/structure/B71979.png)
